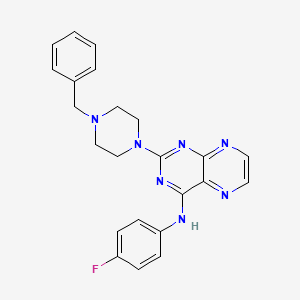

![molecular formula C7H10O2 B2521557 Bicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 64725-77-5](/img/structure/B2521557.png)

Bicyclo[2.1.1]hexane-1-carboxylic acid

Overview

Description

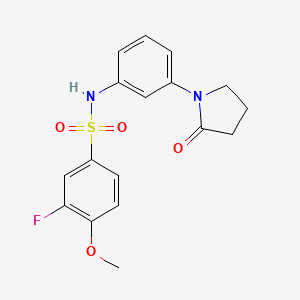

Bicyclo[2.1.1]hexane-1-carboxylic acid is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.155. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conformational Studies

Bicyclo[3.1.0]hexane and its heteroanalogues, including those containing nitrogen, oxygen, or sulfur atoms, are recognized for their diverse biological activities. These structures have been used as conformationally locked analogues of nucleoside building blocks and in various other applications, such as intermediates in natural compound synthesis, constituents of bioactive compounds, novel materials, and catalysts. Their role in designing hybrid structures and embedding amino acid units, such as glutamate, into the bicyclo[3.1.0]hexane scaffold has been emphasized. These compounds have been described by various research groups, resulting in highly potent metabotropic glutamate receptor antagonists or agonists (Jimeno et al., 2011).

Synthetic Methodologies

The synthesis of bicyclo[3.1.0]hexane carboxylic acid derivatives has been achieved through intramolecular cyclopropanation, starting from enantiomerically pure materials (Yoshikawa et al., 2004). This indicates the chemical versatility and synthetic accessibility of such compounds.

Pharmacological Aspects

Bicyclo[3.1.0]hexane derivatives have shown significant potential in pharmacology. For example, the chemical modification of the bicyclo[3.1.0]hexane ring led to the discovery of metabotropic glutamate receptor 2 (mGluR2) antagonists (Yasuhara et al., 2006).

Radiolabeling and Neuroprotection

Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate has been developed as a potential neuroprotective drug, with studies involving its radiolabeling and biodistribution via positron emission tomography (PET) in normal rats (Yu et al., 2003).

Photocycloadditions in Medicinal Chemistry

Bicyclo[2.2.1]hexanes, a related structural class, have been synthesized through visible light-driven approaches, indicating their growing popularity as bridged scaffolds in medicinal chemistry (Rigotti & Bach, 2022).

Nucleoside Analogues and Carbocycles

Bicyclo[3.1.0]hexane derivatives have been used as precursors for the sugar moiety of various nucleosides, such as aristeromycin, showcasing their role in the synthesis of carbocyclic nucleosides (Gallos et al., 2001).

Safety and Hazards

The safety information for Bicyclo[2.1.1]hexane-1-carboxylic acid includes several hazard statements: H315, H319, and H335 . The precautionary statements include P233, P260, P261, P264, P271, P280, P302+P352, P304, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P340, P362, P403, P403+P233, P405, and P501 .

Future Directions

The future directions for Bicyclo[2.1.1]hexane-1-carboxylic acid involve the exploration of new atom and exit-vector arrangements for [2.1.1] scaffolds . This is due to the scarcity of methods that enable the preparation of the required compounds . The goal is to fully exploit the rich chemical space surrounding the [2.1.1] platform .

Mechanism of Action

Target of Action

It is known that this compound is being investigated for its potential use in pharmaceutical drug design .

Mode of Action

The exact mode of action of Bicyclo[21It is known that this compound is synthesized via a stepwise two-electron formal [2+3] cycloaddition between silyl enol ethers and bicyclo [110]butanes under Lewis acid catalysis . This process allows for the efficient construction of two vicinal quaternary carbon centers .

Biochemical Pathways

It is known that this compound is being explored as a bioisostere for ortho- and meta-substituted benzenes .

Result of Action

It is known that this compound has been incorporated into the structure of fungicides boscalid (basf), bixafen (bayer cs), and fluxapyroxad (basf) to provide saturated patent-free analogs with high antifungal activity .

Action Environment

It is known that this compound is stable under normal shipping temperatures .

Properties

IUPAC Name |

bicyclo[2.1.1]hexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-6(9)7-2-1-5(3-7)4-7/h5H,1-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOABUWSTCXPWNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901484 | |

| Record name | NoName_607 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64725-77-5 | |

| Record name | bicyclo[2.1.1]hexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclohexyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2521475.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2521480.png)

![2-[(4-bromophenyl)sulfonylamino]-N-ethyl-1,3-benzothiazole-6-sulfonamide](/img/structure/B2521491.png)

![3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2521492.png)

![2,4-Diethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2521493.png)

![N-(1-cyanocyclohexyl)-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2521496.png)

![Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate](/img/structure/B2521497.png)